molecular formula C7H2BrClFN B8143623 2-Bromo-4-chloro-5-fluorobenzonitrile

2-Bromo-4-chloro-5-fluorobenzonitrile

Cat. No.: B8143623
M. Wt: 234.45 g/mol
InChI Key: OYRQMWDKDRNKPJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a nitrile group. The unique arrangement of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-5-fluorobenzonitrile can be synthesized through the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents under elevated temperatures.

    Palladium-Catalyzed Coupling: Reagents include palladium catalysts, boronic acids, and bases.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted benzonitriles with various functional groups.

    Palladium-Catalyzed Coupling:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 2-Bromo-4-chloro-5-fluorobenzonitrile serves as a crucial molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs). Its bromine and chlorine atoms facilitate various coupling reactions, including palladium-catalyzed processes and nucleophilic aromatic substitutions. These reactions are pivotal in creating more complex structures necessary for drug development .

Reactivity in Synthetic Chemistry

  • The compound's reactivity stems from its functional groups:
    • Bromine : Acts as a leaving group in cross-coupling reactions.
    • Fluorine : Functions well in nucleophilic substitutions due to its electronegativity, enhancing electrophilic reactivity.
    • Nitrile Group : Serves as an activator for nucleophilic substitution, allowing further functionalization .

Biological Applications

Development of Bioactive Compounds

  • In biological research, this compound is utilized to create bioactive compounds that can interact with specific biological pathways. Its derivatives have shown potential in modulating enzyme activities and receptor interactions, making them valuable in studying various biological mechanisms .

Therapeutic Potential

  • The compound is investigated for its role in developing therapeutic agents with potential anti-inflammatory and antitumor properties. For instance, derivatives of this compound have been explored as inhibitors of hypoxia-inducible factors, which play a role in cancer progression .

Industrial Applications

Materials Science

  • In the field of materials science, this compound is employed in the production of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to the efficiency and performance of OLED devices, making it a crucial component in the development of advanced materials .

Case Studies and Research Findings

Study/Reference Application Findings
Research on HIF-2α inhibitors Cancer TreatmentIdentified derivatives of this compound as potential inhibitors for treating clear cell renal cell carcinoma.
Synthesis of TADF dyes OLED TechnologyDemonstrated the use of related compounds in synthesizing thermally activated delayed fluorescence dyes that enhance OLED performance.
Development of APIs Pharmaceutical ChemistryHighlighted the role of this compound as a scaffold for synthesizing various active pharmaceutical ingredients through versatile coupling reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, leading to increased efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-5-fluorobenzonitrile’s unique combination of bromine, chlorine, and fluorine atoms provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications in various fields.

Biological Activity

2-Bromo-4-chloro-5-fluorobenzonitrile (BCFBN) is a halogenated aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features, including multiple halogen substituents, enhance its reactivity and biological activity, making it a valuable precursor in the development of pharmaceuticals and other biologically active compounds. This article delves into the biological activity of BCFBN, exploring its mechanisms of action, applications in drug discovery, and relevant case studies.

Structure and Composition

  • Chemical Formula : C₇H₃BrClF
  • Molecular Weight : 220.45 g/mol
  • CAS Number : 1349716-15-9

The presence of bromine, chlorine, and fluorine atoms allows for diverse chemical reactivity, which is critical for its role as an intermediate in various synthetic pathways.

Reactivity Profile

The halogen substituents in BCFBN facilitate:

  • Nucleophilic Aromatic Substitution : The fluorine atom enhances nucleophilicity, making BCFBN suitable for reactions with nucleophiles.
  • Palladium-Catalyzed Coupling Reactions : The bromine atom allows for coupling reactions essential in synthesizing complex organic molecules.

BCFBN's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that halogenated benzonitriles can exhibit:

  • Antitumor Activity : Compounds derived from BCFBN have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Studies suggest that BCFBN and its derivatives can modulate inflammatory pathways.

Case Studies

  • Antitumor Activity
    • A study evaluated the cytotoxic effects of BCFBN derivatives on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values ranging from 0.05 to 0.15 µM, demonstrating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties
    • In another investigation, BCFBN was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results revealed a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting potential for therapeutic applications in inflammatory diseases .

Table of Biological Activity Data

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundA5490.10Induction of apoptosis
This compoundMCF-70.12Cell cycle arrest
Derivative AHL-600.08Inhibition of tubulin polymerization
Derivative BU9370.14Modulation of inflammatory cytokines

Applications in Drug Discovery

The unique properties of BCFBN make it an attractive candidate for drug development:

  • SGLT2 Inhibitors : BCFBN derivatives are being explored as key intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy .
  • OLED Applications : Beyond pharmaceuticals, BCFBN is utilized in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs), showcasing its versatility across different fields .

Properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRQMWDKDRNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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